Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
CAS No.: 77156-75-3
Cat. No.: VC21352010
Molecular Formula: C13H13NO3
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 77156-75-3 |
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Molecular Formula | C13H13NO3 |
Molecular Weight | 231.25 g/mol |
IUPAC Name | ethyl 8-methyl-4-oxo-1H-quinoline-3-carboxylate |
Standard InChI | InChI=1S/C13H13NO3/c1-3-17-13(16)10-7-14-11-8(2)5-4-6-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15) |
Standard InChI Key | HYUYDOCMASKUMM-UHFFFAOYSA-N |
Isomeric SMILES | CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)O |
SMILES | CCOC(=O)C1=CNC2=C(C=CC=C2C1=O)C |
Canonical SMILES | CCOC(=O)C1=CNC2=C(C=CC=C2C1=O)C |
Introduction
Chemical Structure and Properties
Molecular Structure
Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate belongs to the quinoline derivative class of compounds. It has a molecular formula of C₁₃H₁₃NO₃ and a molecular weight of approximately 231.25 g/mol. The compound features a quinoline backbone with specific functional groups that define its chemical properties and biological activities.
Structural Components
The structure of ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate consists of:
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A quinoline core structure
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An ethyl carboxylate group at the 3-position
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A methyl substituent at the 8-position
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A carbonyl (oxo) group at the 4-position
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A dihydro feature with hydrogen at the 1-position
Physical and Chemical Properties
The compound typically presents as a crystalline solid with specific solubility characteristics that influence its applications in research and medicine. Its chemical reactivity is largely determined by the functional groups present in its structure, particularly the carboxylate and carbonyl groups which serve as reactive sites for chemical modifications.
Property | Value |
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Molecular Formula | C₁₃H₁₃NO₃ |
Molecular Weight | 231.25 g/mol |
Physical State | Crystalline solid |
Registry Numbers | Known registry includes 77156-75-3 and 71083-07-3 |
Classification | Quinoline derivative; Heterocyclic compound |
Synthesis Methodologies
General Synthetic Routes
The synthesis of ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves cyclization reactions of appropriate precursors. While multiple synthetic pathways exist, the most common approaches involve the reaction of anthranilic acid derivatives with β-ketoesters under specific conditions that promote ring formation.
Modern Synthetic Approaches
Contemporary approaches to synthesizing this compound often employ microwave irradiation techniques to enhance reaction efficiency. This method can significantly reduce reaction times while improving yields. Additionally, green chemistry approaches are increasingly being explored to minimize environmental impact during the synthesis process.
Chemical Reactivity
Reaction Types
Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate demonstrates versatile chemical reactivity, participating in various reaction types that make it valuable in organic synthesis. Key reactions include:
Oxidation Reactions
The compound can undergo oxidation reactions, particularly at the nitrogen position, to form N-oxide derivatives. These reactions typically employ oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.
Reduction Processes
Reduction of the carbonyl group at the 4-position can yield 4-hydroxyquinoline derivatives. Reducing agents commonly used include sodium borohydride and lithium aluminum hydride, with the selection dependent on the desired selectivity.
Substitution Reactions
Biological Activities
Antimicrobial Properties
Research indicates that ethyl 8-methyl-4-oxo-1,4-dihydroquinoline derivatives exhibit significant antimicrobial activity against various bacterial strains. These compounds can interfere with bacterial DNA replication by inhibiting enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial survival .
Antiviral Activity
A particularly significant area of research involves the antiviral properties of this compound and its derivatives, especially against HIV. Studies have explored the development of novel anti-HIV agents based on HIV integrase inhibitor pharmacophores, with promising results. The compound's structure allows it to interact with viral enzymes critical for HIV replication .
Activity Against Resistant Strains
The potential effectiveness against resistant microbial strains represents one of the most valuable aspects of this compound class. Research has indicated varying levels of activity against different bacterial species, as shown in the following table:
Bacterial Strain | Inhibitory Activity (MIC Range) |
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Staphylococcus aureus | 16-64 μg/mL |
Escherichia coli | 8-32 μg/mL |
Pseudomonas aeruginosa | 32-128 μg/mL |
Structure-Activity Relationships
The biological activity of ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate and related compounds is strongly influenced by their structural features. Modifications to the core structure can significantly alter biological properties, allowing for the development of derivatives with enhanced activity or selectivity.
Molecular Mechanisms of Action
Enzyme Inhibition
The primary mechanism of antimicrobial action for this compound class involves enzyme inhibition. Specifically, these compounds can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription in bacteria .
HIV Integrase Inhibition
In the context of antiviral activity, derivatives of this compound have shown potential as HIV integrase inhibitors. HIV integrase is a critical enzyme in the viral replication cycle, responsible for integrating viral DNA into the host genome. Inhibition of this enzyme can effectively disrupt the viral life cycle .
Binding Modes and Interactions
Molecular modeling studies have revealed that derivatives of ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can interact with specific binding sites on target enzymes. These interactions often involve hydrogen bonding, π-stacking, and other non-covalent interactions that stabilize the compound-enzyme complex .
Research Applications
As Synthetic Intermediates
Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate serves as a valuable intermediate in organic synthesis. Its reactive functional groups allow for further modifications to create more complex molecules with diverse applications.
In Drug Development
The compound has significant potential in medicinal chemistry as a scaffold for developing new therapeutic agents. Its core structure can be modified to enhance specific biological activities or improve pharmacokinetic properties.
Case Study: Anti-HIV Research
A notable research direction involves the development of HIV integrase inhibitors based on this compound class. In one study, a series of 4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives were synthesized and evaluated for anti-HIV activity. The most potent compound in this series (identified as compound 8b with a 4-fluorobenzoyl group) demonstrated an EC50 value of 75 μM. Molecular docking studies revealed that these compounds bind to HIV integrase in a manner similar to established integrase inhibitors .
Comparative Analysis with Related Compounds
Structural Analogues
Several structural analogues of ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate have been synthesized and studied for their biological activities. These include:
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Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Ethyl 6,7,8-trifluoro-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylate
Structure-Activity Relationship Analysis
Future Research Directions
Development of Novel Derivatives
Ongoing research aims to develop novel derivatives of ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate with enhanced biological activities and improved pharmacological properties. This includes exploring new substitution patterns and functional group modifications.
Targeted Drug Design
The structural insights gained from studying this compound and its analogues are informing targeted drug design efforts. By understanding the molecular interactions with specific biological targets, researchers can design more effective therapeutic agents.
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